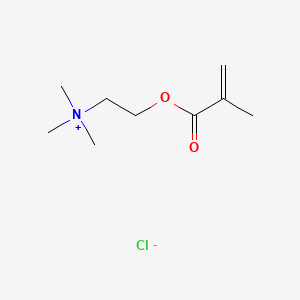

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXZLALVWBDKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26161-33-1, 33611-56-2 (Parent) | |

| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027586 | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-78-1, 26161-33-1 | |

| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyquaternium 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological interactions of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC), a cationic monomer with significant applications in the biomedical and pharmaceutical fields.

Physicochemical Properties

This compound, commonly known as METAC, is a quaternary ammonium compound featuring a polymerizable methacrylate group. Its cationic nature, conferred by the permanently charged trimethylammonium group, governs its interaction with negatively charged surfaces and biomolecules, making it a valuable component in the design of biomaterials and drug delivery systems.[1][2] The key physicochemical properties of METAC are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₉H₁₈ClNO₂ | [1][3] |

| Molecular Weight | 207.70 g/mol | [1][3][4][5][6] |

| CAS Number | 5039-78-1 | [1][3][4][6] |

| Appearance | Typically supplied as a 70-80% aqueous solution, which is a colorless to light yellow liquid. | [1][5] |

| Melting Point | -25 °C | [7][8] |

| Boiling Point | >100 °C | [7][8] |

| Density | 1.105 g/mL at 25 °C | [1][4][9] |

| Refractive Index (n20/D) | 1.469 | [4][7] |

| Solubility | Soluble in water. | [1][7][10] |

| SMILES | CC(=C)C(=O)OCC--INVALID-LINK--(C)C.[Cl-] | [1][4] |

| InChI Key | RRHXZLALVWBDKH-UHFFFAOYSA-M | [1][4][6] |

Experimental Protocols

This section details methodologies for the synthesis of poly(METAC) via free-radical and RAFT polymerization, as well as standard assays for evaluating its biological interactions.

Synthesis of poly(METAC) via Free-Radical Polymerization in Aqueous Solution

This protocol describes the synthesis of a homopolymer of METAC using a water-soluble initiator.

Materials:

-

This compound (METAC) solution (e.g., 80 wt% in water)

-

Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)

-

N,N'-methylenebisacrylamide (MBA) (cross-linker, optional for hydrogels)

-

Deionized water

-

Methanol (for precipitation)

-

Dialysis tubing (if purification is required)

Procedure:

-

In a reaction flask, dissolve the desired amount of METAC monomer in deionized water to achieve the target monomer concentration.

-

If preparing a hydrogel, add the cross-linker (MBA) to the monomer solution and stir until dissolved.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

In a separate container, dissolve the initiator (APS or KPS) in deionized water.

-

Inject the initiator solution into the monomer solution under the inert atmosphere.

-

Maintain the reaction at a constant temperature (e.g., 60-70 °C) with continuous stirring for a specified period (typically several hours).

-

To isolate the polymer, precipitate the reaction mixture in a non-solvent such as methanol.

-

Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomer and initiator.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

For further purification, the polymer can be dissolved in water and dialyzed against deionized water for several days.

Characterization: The chemical structure of the resulting poly(METAC) can be confirmed using ¹H NMR spectroscopy. The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) with an appropriate aqueous eluent and calibration standards.[11][12][13][14]

Synthesis of poly(METAC) via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This protocol allows for the synthesis of well-defined poly(METAC) with controlled molecular weight and a narrow molecular weight distribution.

Materials:

-

This compound (METAC)

-

RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

-

Solvent (e.g., ethanol, water, or a mixture)

-

Deuterated solvent for NMR analysis (e.g., D₂O)

-

Inert gas (Nitrogen or Argon)

-

Precipitation solvent (e.g., diethyl ether or acetone)

Procedure:

-

In a Schlenk flask, dissolve the METAC monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.

-

De-gas the solution by performing at least three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with an inert gas.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified time.

-

To monitor the polymerization kinetics, samples can be periodically withdrawn under an inert atmosphere for ¹H NMR analysis to determine monomer conversion.[15]

-

Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

-

Isolate the polymer by precipitating the solution into a large excess of a cold non-solvent.

-

Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Characterization: The molecular weight (Mn), and polydispersity index (PDI) of the synthesized polymer are determined by GPC.[10][16] The final monomer conversion and polymer structure are confirmed by ¹H NMR.[15]

In Vitro Drug Release Study from poly(METAC) Hydrogel

This protocol outlines a method to assess the release of a model drug from a prepared poly(METAC) hydrogel.

Materials:

-

Drug-loaded poly(METAC) hydrogel

-

Phosphate-buffered saline (PBS) at different pH values (e.g., 5.4 and 7.4)

-

Model drug (e.g., a small molecule drug)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of drug-loaded hydrogel discs of known weight and drug content.

-

Place each disc in a vial containing a known volume of PBS at a specific pH.

-

Incubate the vials at 37 °C with gentle agitation.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Determine the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the cumulative percentage of drug released over time.[13][17][18]

Hemolysis Assay

This assay evaluates the biocompatibility of poly(METAC) by measuring its effect on red blood cells.

Materials:

-

Fresh human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Poly(METAC) solutions at various concentrations

-

Positive control: Triton X-100 (1% v/v)

-

Negative control: PBS

-

Centrifuge

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare a suspension of RBCs in PBS (e.g., 2% v/v).

-

In a 96-well plate, add the poly(METAC) solutions at different concentrations.

-

Add the positive and negative controls to their respective wells.

-

Add the RBC suspension to all wells and incubate at 37 °C for a specified time (e.g., 1-2 hours).

-

Centrifuge the plate to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of hemolysis for each polymer concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).[6][19]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of poly(METAC) on the viability of a cell line.

Materials:

-

Cell line (e.g., HeLa, HEK293)

-

Cell culture medium

-

Poly(METAC) solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of the poly(METAC) solution. Include untreated cells as a control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the absorbance of the untreated control cells.[20][21]

Biological Interactions and Signaling Pathways

The cationic nature of poly(METAC) is a key determinant of its biological activity. The positively charged quaternary ammonium groups can interact electrostatically with the negatively charged components of cell membranes, such as phospholipids and proteins.[17] This interaction can lead to various cellular responses, including membrane disruption and cellular uptake.

Cellular Uptake Mechanisms

Poly(METAC) and its nanoparticle formulations can be internalized by cells through endocytosis. The specific endocytic pathway can depend on the polymer's properties (molecular weight, charge density) and the cell type.[3][4][5] Common pathways include clathrin-mediated endocytosis and caveolae-mediated endocytosis.

References

- 1. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Polymeric Domain That Promotes Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cationic Polymers Enable Internalization of Negatively Charged Chemical Probes into Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis | Semantic Scholar [semanticscholar.org]

- 10. Poly(methyl methacrylate-block-vinyl-m-triphenylamine): synthesis by RAFT polymerization and melt-state self-assembly - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. Structural characterization of a poly(methacrylic acid)-poly(methyl methacrylate) copolymer by nuclear magnetic resonance and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 13. wyatt.com [wyatt.com]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to [2-(Methacryloyloxy)ethyl] Trimethylammonium Chloride (METAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monomer [2-(methacryloyloxy)ethyl] trimethylammonium chloride (METAC). It details its chemical structure, physicochemical properties, experimental protocols for its polymerization, and its mechanism of action in antimicrobial applications.

Core Concepts: The METAC Monomer Structure

[2-(Methacryloyloxy)ethyl] trimethylammonium chloride, commonly known as METAC, is a quaternary ammonium salt of a methacrylate monomer. Its chemical structure is characterized by three key functional components: a polymerizable methacrylate group, a flexible ethylene spacer, and a permanently cationic trimethylammonium group.[1] This unique architecture makes METAC a versatile building block in polymer chemistry, particularly for the synthesis of cationic polymers with a wide range of applications, including as flocculants, in gene delivery, and as antimicrobial agents.

The molecular formula for METAC is C₉H₁₈ClNO₂.[1][2] The presence of the methacrylate group allows it to readily undergo free-radical polymerization, either alone to form poly(METAC) or with other monomers to create copolymers with tailored properties.[3] The quaternary ammonium group imparts a permanent positive charge, which is crucial for its electrostatic interactions with negatively charged surfaces and biomolecules.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the METAC monomer.

| Property | Value | References |

| Chemical Name | [2-(Methacryloyloxy)ethyl] trimethylammonium chloride | [1][2][4] |

| Synonyms | METAC, MAETAC, TMAEMC | [1][2] |

| CAS Number | 5039-78-1 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1][2][5] |

| Molecular Weight | 207.70 g/mol | [1][2][5] |

| Appearance | Colorless to yellowish liquid | [1] |

| Melting Point | -25 °C | [5] |

| Boiling Point | >100 °C | [5] |

| Density | 1.105 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.469 | [5] |

| Viscosity | 50 cP at 23 °C | |

| Solubility | Soluble in water | [5] |

| Stability | Stable, but may undergo spontaneous polymerization. Incompatible with steel, rust, reducing agents, heavy metal salts, carbon dioxide, and oxidizing agents. | [5] |

Experimental Protocols

General Protocol for Free-Radical Solution Polymerization of METAC

This protocol describes a general method for the homopolymerization of METAC in a solution using a free-radical initiator.

Materials:

-

[2-(Methacryloyloxy)ethyl] trimethylammonium chloride (METAC) monomer

-

Solvent (e.g., deionized water, methanol, or a mixture)

-

Free-radical initiator (e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) for aqueous solutions, or Azobisisobutyronitrile (AIBN) for organic solvents)

-

Round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet

-

Heating mantle or oil bath

-

Precipitating solvent (e.g., acetone or ethanol)

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired amount of METAC monomer in the chosen solvent. The concentration can be varied to control the polymerization rate and final polymer molecular weight.

-

Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiator Addition: Dissolve the free-radical initiator in a small amount of the solvent and add it to the reaction flask. The amount of initiator will influence the molecular weight of the resulting polymer.

-

Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN or V-50) under a continuous flow of inert gas. Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

-

Polymer Precipitation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent (e.g., acetone).

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified poly(METAC) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analysis of Residual METAC Monomer by Gas Chromatography (GC)

This protocol outlines a general approach for quantifying unreacted METAC monomer in a polymer sample.

Materials:

-

Polymer sample

-

Appropriate solvent for dissolving the polymer and extracting the monomer

-

Internal standard

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Appropriate GC column

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the polymer sample and dissolve it in a suitable solvent. Add a known amount of an internal standard.

-

Extraction (if necessary): If the polymer is not fully soluble, the residual monomer may need to be extracted using a suitable solvent.

-

Calibration: Prepare a series of standard solutions of METAC of known concentrations in the same solvent, each containing the same concentration of the internal standard.

-

GC Analysis: Inject the prepared sample and standard solutions into the GC. The GC conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate) should be optimized for the separation of METAC and the internal standard.

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of METAC to the peak area of the internal standard against the concentration of the METAC standards. Use this calibration curve to determine the concentration of residual METAC in the polymer sample.

Visualizations

Free-Radical Polymerization of METAC

The following diagram illustrates the fundamental steps of the free-radical polymerization of METAC.

Antimicrobial "Contact-Killing" Mechanism of Poly(METAC)

The diagram below depicts the proposed mechanism by which poly(METAC) surfaces exert their antimicrobial activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Polymeric Structures Assembled on Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How does the polymer architecture and position of cationic charges affect cell viability? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MADQUAT (CAS Number 5039-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MADQUAT, identified by the CAS number 5039-78-1, is a quaternary ammonium compound chemically known as [2-(methacryloyloxy)ethyl]trimethylammonium chloride. It is a cationic monomer that plays a significant role in polymer chemistry. Its structure, featuring a polymerizable methacrylate group and a permanently charged quaternary ammonium group, imparts unique properties to the polymers synthesized from it. This technical guide provides a comprehensive overview of MADQUAT, including its chemical and physical properties, synthesis, applications in research and development, and detailed experimental protocols.

Chemical and Physical Properties

MADQUAT is typically supplied as a 72-80% aqueous solution, stabilized with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization.[1] It is a clear, colorless to pale yellow liquid.[2] Key physicochemical properties are summarized in Table 1.

| Property | Value | References |

| CAS Number | 5039-78-1 | [3] |

| Synonyms | [2-(methacryloyloxy)ethyl]trimethylammonium chloride, Methacroylcholine chloride, TMAEMC | [2][4] |

| Molecular Formula | C₉H₁₈ClNO₂ | [4] |

| Molecular Weight | 207.70 g/mol | [1][4][5] |

| Density | 1.105 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.469 | [1] |

| Solubility | Soluble in water, ethanol, and isopropanol. Insoluble in esters, ketones, and hydrocarbons. | [3] |

| Stability | Stable under recommended storage conditions. Good resistance to hydrolysis at pH values not exceeding 7. | [3] |

Synthesis and Polymerization

Synthesis of MADQUAT Monomer

The synthesis of MADQUAT involves the quaternization of a tertiary amine, 2-(dimethylamino)ethyl methacrylate (DMAEMA), with an alkyl halide, typically methyl chloride. This reaction introduces a permanent positive charge on the nitrogen atom.[3]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. CAS 5039-78-1: [2-(Methacryloyloxy)ethyl]trimethylammonium… [cymitquimica.com]

- 3. arkema.com [arkema.com]

- 4. (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | C9H18ClNO2 | CID 78738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 5039-78-1 | Fisher Scientific [fishersci.com]

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride molecular weight

An In-depth Technical Guide to (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Introduction

This compound (METAC) is a cationic quaternary ammonium monomer with significant applications across various scientific and industrial fields.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group and a permanently charged trimethylammonium group, allows for the synthesis of functional polymers with tailored properties.[1][2] This guide provides a comprehensive overview of METAC, focusing on its chemical and physical properties, synthesis and polymerization protocols, and its applications in research and drug development for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

METAC is a water-soluble compound characterized by its cationic nature.[1] The quantitative properties of METAC are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value |

| Molecular Weight | 207.70 g/mol [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₈ClNO₂[1][3][4] |

| CAS Number | 5039-78-1[1][4][6] |

| IUPAC Name | trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride[1][3] |

| Physical State | Liquid[3][7] |

| Density | 1.105 g/mL at 25°C[1] |

| Refractive Index | n₂₀/D = 1.466 - 1.469[1] |

| Viscosity | 50 cP at 23°C[1] |

| Melting Point | -25 °C[7] |

| Boiling Point | >100 °C[7] |

| Monoisotopic Mass | 207.102606 Da[1][3] |

Synthesis and Polymerization

The synthesis of METAC typically involves the reaction of ethylene glycol, methacrylic acid, and trimethylamine.[1] The resulting monomer is highly reactive and readily undergoes free radical polymerization to form poly[(2-methacryloyloxy)ethyl]trimethylammonium chloride (PMETAC).[1] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are often employed to produce well-defined polymers with narrow molecular weight distributions.[1][8]

References

- 1. Buy this compound | 5039-78-1 [smolecule.com]

- 2. This compound | 5039-78-1 | Benchchem [benchchem.com]

- 3. This compound | C9H18ClNO2 | CID 78738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

Solubility of METAC in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) is a quaternary ammonium salt and a cationic monomer widely utilized in the synthesis of polymers for diverse applications, including flocculants, hydrogels, and drug delivery systems. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective polymerization, processing, and formulation. This technical guide provides a comprehensive overview of the solubility of METAC, outlines experimental protocols for its determination, and introduces predictive methodologies for solvent selection.

Core Concepts of METAC Solubility

METAC's molecular structure, featuring a charged quaternary ammonium group and a methacrylate ester group, dictates its solubility behavior. The ionic nature of the trimethylammonium chloride group renders METAC highly hydrophilic.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.70 g/mol | [1] |

| Appearance | White crystals or solution | [2] |

| Density | 1.105 g/mL at 25 °C | [1][2] |

| Melting Point | -25°C | [3] |

| Boiling Point | >100°C | [3] |

| LogP (20°C, pH 7) | -2.49 | [1][3] |

The highly negative LogP value underscores METAC's strong hydrophilic character, indicating a preference for polar environments.[1][3]

Solubility Data

Quantitative solubility data for METAC in a wide range of organic solvents is not extensively documented in publicly available literature. Its ionic nature generally limits its solubility in non-polar organic solvents. However, based on its chemical structure and available information, the following qualitative summary can be provided.

Qualitative Solubility of METAC:

| Solvent Type | Solubility | Rationale |

| Water | Highly Soluble | The ionic quaternary ammonium group readily hydrates.[1][2][4] Commercial preparations are often aqueous solutions (70-80% by weight).[1] |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Generally Soluble | These solvents can solvate the charged headgroup and engage in hydrogen bonding. |

| Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) | Potentially Soluble | The polarity of these solvents may allow for some degree of dissolution. |

| Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether) | Generally Insoluble | The large difference in polarity between the ionic METAC and non-polar solvents prevents significant dissolution. |

Experimental Protocol for Determining METAC Solubility

To ascertain the quantitative solubility of METAC in a specific organic solvent, the following gravimetric method can be employed.

Objective: To determine the saturation solubility of METAC in a given organic solvent at a specific temperature.

Materials:

-

METAC (solid form)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of METAC to a known volume or mass of the organic solvent in a vial. The goal is to create a slurry where undissolved solid METAC is clearly visible.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed syringe. To avoid drawing up solid particles, a syringe filter can be used.

-

-

Solvent Evaporation:

-

Dispense the collected saturated solution into a pre-weighed, dry container.

-

Place the container in an oven at a temperature sufficient to evaporate the solvent without degrading the METAC. The temperature should be below the decomposition temperature of METAC.

-

-

Quantification:

-

Once the solvent has completely evaporated, allow the container with the dried METAC residue to cool to room temperature in a desiccator.

-

Weigh the container with the residue.

-

-

Calculation:

-

Calculate the mass of the dissolved METAC by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can then be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity.

-

Predictive Approaches to Solubility

In the absence of extensive experimental data, theoretical approaches can provide an initial screening of suitable solvents. One such method involves the use of solubility parameters.

Hansen Solubility Parameters (HSP): This approach is based on the principle of "like dissolves like." Every molecule is assigned three parameters:

-

δD: Energy from dispersion forces

-

δP: Energy from polar forces

-

δH: Energy from hydrogen bonding

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of METAC solubility.

Caption: Workflow for the gravimetric determination of METAC solubility.

Conclusion

While METAC is well-known for its high aqueous solubility, its behavior in organic solvents is less documented.[1][2][4] Its inherent polarity suggests a preference for polar organic solvents. For applications requiring the use of METAC in non-aqueous systems, the experimental and predictive methodologies outlined in this guide provide a robust framework for determining its solubility and selecting appropriate solvents. Careful and systematic solubility studies are recommended to ensure the successful design and implementation of METAC-based formulations and polymerization processes.

References

- 1. Buy (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | 5039-78-1 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Methacrylatoethyl trimethyl ammonium chloride | 5039-78-1 [chemicalbook.com]

- 4. fishersci.be [fishersci.be]

- 5. Monomer/Solvent Solubility Interaction Parameter Comparisons IADR Abstract Archives [iadr.abstractarchives.com]

In-Depth Technical Guide: Thermal Stability of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC), a quaternary ammonium compound with significant applications in polymer chemistry, biomaterials, and drug delivery systems. Understanding the thermal properties of METAC and its corresponding polymer, poly(METAC), is crucial for determining processing parameters, storage conditions, and predicting its performance in various applications.

Introduction to the Thermal Properties of METAC

This compound is a water-soluble, cationic monomer. Its thermal stability is a critical parameter that dictates its handling and polymerization conditions. The thermal behavior of both the monomer and its polymer is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA provides information on the decomposition temperatures and weight loss profile, while DSC is used to determine glass transition temperatures (Tg) and other thermal events.

Thermal Stability Data

The thermal stability of METAC and its polymer has been investigated, revealing a multi-step decomposition process. The initial degradation of the METAC monomer begins in the range of 190-230°C[1]. For polymers containing METAC, the thermal degradation is also characterized by distinct stages.

Thermogravimetric Analysis (TGA) Data

TGA of polymers containing METAC typically shows a multi-stage weight loss. For a copolymer of METAC and acrylamide, three distinct mass loss steps are observed: an initial loss due to adsorbed water and solvents, followed by two decomposition stages of the polymer itself[2]. The first decomposition stage occurs in the range of 5% to 45% weight loss, and the second stage is observed between 65% and 95% weight loss[2]. For similar quaternary ammonium methacrylate monomers, the onset of thermal degradation has been noted to be around 150°C[3]. More specifically for METAC, a two-step weight loss has been reported at approximately 230°C and 400°C.

A related polymer, poly((2-(acryloxy)ethyl) trimethylammonium chloride), exhibits its second stage of thermal decomposition at approximately 280–330 °C, with a subsequent decomposition peak around 390–410 °C, attributed to the breakdown of the ammonium salt[4].

Table 1: Summary of TGA Data for METAC and Related Polymers

| Material | Onset of Degradation (°C) | Decomposition Stages | Key Observations |

| METAC Monomer | 190 - 230[1] | - | Initial degradation range. |

| METAC Monomer | ~150[3] | - | Onset for similar quaternary ammonium methacrylate monomers. |

| Poly(METAC-co-acrylamide) | - | 3 stages[2] | 1. Water/solvent loss2. First polymer decomposition (5-45% weight loss)3. Second polymer decomposition (65-95% weight loss) |

| Poly((2-(acryloxy)ethyl) trimethylammonium chloride) | - | Multiple stages | Second stage at 280-330°C, further decomposition at 390-410°C[4]. |

Differential Scanning Calorimetry (DSC) Data

Table 2: Glass Transition Temperatures of Related Polymethacrylates

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl methacrylate) (PMMA) | ~105[5] |

| Poly(butyl methacrylate) | 20 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of thermal stability.

Thermogravimetric Analysis (TGA) Protocol

A typical TGA experiment for analyzing the thermal stability of METAC-containing polymers involves the following steps:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min.

-

Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve and its derivative (DTG) are analyzed to determine the onset of decomposition and the temperatures of maximum weight loss rates.

Differential Scanning Calorimetry (DSC) Protocol

The following protocol is representative for determining the glass transition temperature of poly(METAC):

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program would be:

-

Heat from room temperature to a temperature above the expected Tg (e.g., 150°C) at a rate of 10°C/min.

-

Hold isothermally for a few minutes.

-

Cool to a low temperature (e.g., -40°C) at a rate of 10°C/min.

-

Heat again to the upper temperature at a rate of 10°C/min.

-

-

Data Analysis: The glass transition temperature is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of METAC and its polymers.

References

- 1. Buy this compound | 5039-78-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water [mdpi.com]

- 5. Improving glass transition temperatures of PMMA | Makevale [blog.makevale.com]

An In-depth Technical Guide to the Cationic Nature of Methacryloyloxyethyl Trimethyl Ammonium Chloride (DMC)

For Researchers, Scientists, and Drug Development Professionals

Methacryloyloxyethyl trimethyl ammonium chloride, commonly referred to as DMC or METAC, is a quaternary ammonium compound that serves as a critical monomer in the synthesis of cationic polymers.[1][2] Its molecular structure is uniquely bifunctional, featuring a polymerizable methacrylate group and a permanently charged quaternary ammonium group.[2] This combination makes it an invaluable building block for creating functional materials with a stable positive charge, independent of environmental pH.[3] For drug development professionals and researchers, understanding the fundamental cationic nature of DMC and its polymers is key to harnessing their potential in applications ranging from gene delivery and antimicrobial coatings to tissue engineering scaffolds.[2][3][4]

Core Chemical and Physical Properties

DMC is a water-soluble, clear, colorless liquid.[5][6] The presence of the quaternary ammonium group, -N+(CH3)3, ensures that the molecule and any subsequent polymer derived from it maintain a permanent positive charge across a wide pH range.[3] This is a distinct advantage over polymers with primary, secondary, or tertiary amine groups, which require protonation and are thus pH-sensitive.[7]

Table 1: Physicochemical Properties of Methacryloyloxyethyl Trimethyl Ammonium Chloride Monomer

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₈ClNO₂ | [1][2] |

| Molecular Weight | ~207.70 g/mol | [2][8] |

| Appearance | Clear, colorless liquid | [5][9] |

| Density | ~1.02 - 1.105 g/cm³ at 20-25°C | [5][6] |

| Melting Point | -25°C | [6] |

| Boiling Point | >100°C | [6] |

| Solubility | Soluble in water | [5][6] |

| CAS Number | 5039-78-1 |[1] |

Synthesis and Polymerization

The DMC monomer can be produced via transesterification.[10] One patented method involves a two-step process: first, the transesterification of a (meth)acrylate with 2-chloroethanol to produce a chlorohydrin ester, followed by a reaction with an aqueous solution of trimethylamine to yield the final quaternary ammonium compound.[10]

The true utility of DMC is realized through polymerization, which transforms the monomer into high-molecular-weight cationic polymers, often denoted as poly(DMC) or p(METAC).[5] These polymers can be synthesized using various techniques, with controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) being particularly effective for creating well-defined polymers with narrow molecular weight distributions.[11][12]

Caption: General workflow for the synthesis of poly(DMC).

Table 2: Example Polymerization Data for p(METAC)

| Synthesis Method | Mₙ ( g/mol ) | Mₙ/Mₙ (Dispersity, Đ) | Reference |

|---|---|---|---|

| Free Radical Polymerization | 87,400 | 2.83 | [13] |

| ATRP in TFE/iPrOH | 10,000 - 100,000 | < 1.19 | [12] |

| ATRP in EMImCl/TFE | 114,000 | 1.13 | [12] |

| Enzymatically Assisted ATRP | - | 1.06 - 1.12 |[14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols outline key experiments for the synthesis and characterization of p(METAC) and the evaluation of its cationic properties.

Protocol 1: Synthesis of p(METAC) via Free Radical Polymerization

This protocol is adapted from methodologies described for synthesizing p(METAC) for antimicrobial testing.[13]

-

Materials: [2-(methacryloyloxy)ethyl]trimethylammonium chloride (DMC/METAC), 4,4′-azobis(4-cyanovaleric acid) (ACVA) as initiator, N,N-dimethylformamide (DMF) as solvent.[13][15]

-

Procedure: a. Dissolve METAC (e.g., 10 mmol) and ACVA (e.g., 0.050 mmol, for a 200:1 monomer to initiator ratio) in 5 mL of DMF in a reaction vessel.[13] b. Degas the solution by bubbling with nitrogen gas for 30 minutes to remove oxygen, which can inhibit radical polymerization.[13] c. Seal the vessel and place it in a preheated oil bath at 60°C.[13] d. Allow the polymerization to proceed for 24 hours.[13] e. Terminate the reaction by exposing the solution to air and cooling to room temperature.

-

Purification: a. Transfer the resulting polymer solution to a dialysis membrane (e.g., MWCO 12-14 kDa). b. Purify the polymer by dialysis against a 1:1 (v/v) ethanol/water mixture, followed by dialysis against pure deionized water to remove unreacted monomer, initiator fragments, and solvent.[13] c. Lyophilize (freeze-dry) the purified polymer solution to obtain the final p(METAC) product as a white solid.[13]

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

GPC is used to determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and molecular weight distribution (dispersity, Mₙ/Mₙ).[13]

-

Instrumentation: A GPC system equipped with a pump, column set (e.g., MZ-gel SDplus linear), and a refractive index (RI) detector.[16]

-

Mobile Phase (Eluent): Tetrahydrofuran (THF) is a common eluent.[16] For polyelectrolytes like p(METAC), an aqueous mobile phase containing a salt (e.g., 0.1 M NaNO₃) is often required to suppress ionic interactions with the column material.

-

Calibration: Calibrate the system using monodisperse polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights.[16]

-

Sample Preparation: Prepare a dilute solution of the synthesized p(METAC) (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm filter before injection.

-

Analysis: Inject the sample into the GPC system. The retention time is used to calculate the molecular weight distribution relative to the calibration curve. The Mₙ and Mₙ/Mₙ values provide information on the average polymer chain size and the breadth of the distribution, respectively.[13]

Protocol 3: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration)

The cationic nature of p(METAC) allows it to disrupt negatively charged bacterial membranes, leading to antimicrobial activity.[2][15] This protocol determines the minimum concentration required to inhibit microbial growth.

-

Materials: Synthesized p(METAC), target microorganisms (e.g., E. coli, S. aureus), appropriate liquid broth media (e.g., Luria-Bertani, Tryptic Soy Broth), sterile 96-well microplates.[15]

-

Procedure (Broth Microdilution Method): a. Prepare a stock solution of p(METAC) in sterile broth. b. Perform serial two-fold dilutions of the p(METAC) stock solution across the wells of a 96-well plate. c. Prepare an inoculum of the target microorganism, adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL). d. Add the microbial inoculum to each well containing the diluted polymer. Include a positive control (microbes, no polymer) and a negative control (broth, no microbes). e. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). f. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of p(METAC) that completely inhibits visible growth of the microorganism.[15]

Table 3: Reported MIC Values for p(METAC)

| Microorganism | MIC (µg/mL) by Broth Dilution | Reference |

|---|---|---|

| E. coli | 370 | [15] |

| B. subtilis | 123 | [15] |

| S. aureus (MSSA & MRSA) | 123 | [15] |

| P. aeruginosa | 123 | [15] |

| C. albicans | 370 |[15] |

Cationic Nature in Drug Delivery Applications

The permanent positive charge of p(METAC) is the primary driver of its utility in biomedical applications. Cationic polymers are widely employed as drug delivery agents due to their ability to improve encapsulation, bioavailability, and release profiles.[4][7]

-

Enhanced Cellular Uptake: The cell membrane is inherently negatively charged due to phospholipids and proteins. Cationic polymers like p(METAC) can interact electrostatically with the cell surface, facilitating cellular uptake (endocytosis) of the polymer and any associated therapeutic cargo.[4]

-

Gene Delivery: Negatively charged nucleic acids (DNA, RNA) can form complexes (polyplexes) with cationic polymers through electrostatic interactions.[3] This complexation protects the genetic material from degradation and facilitates its entry into target cells, a foundational concept for gene therapy.[17]

-

Antimicrobial Action: The positive charge on the polymer disrupts the integrity of negatively charged bacterial cell membranes, leading to leakage of cellular contents and cell death.[2][15]

Caption: Interaction of a cationic polymer with a cell membrane.

Conclusion

Methacryloyloxyethyl trimethyl ammonium chloride is more than just a chemical compound; it is a versatile monomer that provides a gateway to a vast array of functional cationic polymers. Its defining feature—a permanent, pH-independent positive charge—enables strong interactions with negatively charged biological surfaces and molecules. For scientists and researchers in drug development, p(METAC) and related materials offer a robust platform for designing advanced drug carriers, gene delivery vectors, and antimicrobial agents. A thorough understanding of its synthesis, characterization, and the fundamental principles of its cationic interactions is essential for innovating the next generation of biomedical technologies.

References

- 1. gantrade.com [gantrade.com]

- 2. Buy (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | 5039-78-1 [smolecule.com]

- 3. This compound | 5039-78-1 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Methacryloyloxyethyl trimethyl ammonium chloride (DMC) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 6. Methacrylatoethyl trimethyl ammonium chloride | 5039-78-1 [chemicalbook.com]

- 7. annabilab.ucla.edu [annabilab.ucla.edu]

- 8. This compound | C9H18ClNO2 | CID 78738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. CN102276486A - Method for producing (methyl) acryloyloxy ethyl trimethyl ammonium chloride by using ester exchange method - Google Patents [patents.google.com]

- 11. Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00674K [pubs.rsc.org]

- 15. Evaluation of the Bactericidal and Fungicidal Activities of Poly([2-(methacryloyloxy)ethyl]trimethyl Ammonium Chloride)(Poly (METAC))-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. news-medical.net [news-medical.net]

synonyms for (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

An In-depth Technical Guide to (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Introduction

This compound, commonly abbreviated as METAC or TMAEMC, is a quaternary ammonium salt monomer.[1] Its chemical structure is distinguished by three key functional components: a polymerizable methacrylate group, a flexible ethylene spacer, and a positively charged quaternary ammonium group.[2] This unique molecular architecture, combining a cationic charge with a reactive methacrylate functionality, makes it a versatile compound in polymer chemistry and materials science.[2]

METAC is soluble in water and typically exists as a white crystal or in solution.[1][2] It is widely utilized as a co-monomer in the synthesis of functional polymers and hydrogels.[2][3] Its applications span various fields, including water treatment as a flocculant, development of adhesives and sealants, and numerous biomedical applications such as in drug delivery systems, tissue engineering, and as an antimicrobial agent in dental resins.[2][3][4][5]

Nomenclature and Synonyms

The compound is known by a variety of names, reflecting its chemical structure and use across different industries. The systematic IUPAC name is trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride.[2][6]

| Category | Name |

| IUPAC Name | trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride[2][6] |

| Systematic Name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride[3][7] |

| Common Synonyms | 2-(trimethylammonio)ethyl methacrylate chloride[3][6] |

| Methacrylatoethyl trimethyl ammonium chloride[3][4] | |

| 2-methacryloxyethyltrimethylammonium chloride[1][3] | |

| Methacroylcholine chloride[1][3] | |

| Dimethylaminoethyl methacrylate methyl chloride[1] | |

| Abbreviations | METAC cpd[2][6] |

| MAETAC monomer[2][6] | |

| TMAEM[2] | |

| CAS Number | 5039-78-1[1][2][6][7] |

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | [2][6][8] |

| Molecular Weight | 207.70 g/mol | [2][6][7] |

| Monoisotopic Mass | 207.1026065 Da | [2][6] |

| Appearance | White crystals or clear colorless to pale yellow liquid solution | [1][8] |

| Density | 1.105 g/mL at 25 °C | [1][2] |

| Melting Point | -25 °C | [1] |

| Boiling Point | >100 °C | [1] |

| Refractive Index (n₂₀/D) | 1.466 - 1.469 | [2][8] |

| Viscosity | 50 cP at 23 °C | [2] |

| Solubility | Soluble in water | [2][9] |

| LogP | -1.70 | [7] |

Experimental Protocols

Synthesis of Hydrogels for Dye Removal

This protocol describes the synthesis of hydrogels based on a similar cationic monomer, [2-(acryloxy)ethyl] trimethylammonium chloride (ClAETA), which follows the same free-radical polymerization principle as METAC. This method is used for applications like removing methyl orange dye from water.[10]

Materials:

-

[2-(acryloxy)ethyl] trimethylammonium chloride (ClAETA) monomer (or METAC)

-

Deionized water

-

Nitrogen gas

-

Glycerine bath

-

Polymerization tube (Schlenk)

-

Oven

-

Lyophilizer

Procedure:

-

Fix the mass of the monomer (e.g., 5.0 g) and dissolve it in deionized water (e.g., 30 mL) within a polymerization tube.[10]

-

Create an inert atmosphere in the tube by purging with nitrogen gas.[10]

-

Immerse the polymerization tube in a glycerine bath pre-heated to 70 °C.[10]

-

Allow the free-radical polymerization reaction to proceed for 2.5 hours at this temperature.[10]

-

After the reaction is complete, transfer the resulting hydrogel samples to an oven to dry until a constant weight is achieved.[10]

-

Finally, lyophilize the dried samples for storage and subsequent use.[10]

Formulation of an Experimental Antibacterial Dental Adhesive

This protocol details the formulation of an experimental dental adhesive incorporating METAC to impart antibacterial properties.[5]

Materials:

-

Bisphenol A glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

2-hydroxyethyl methacrylate (HEMA)

-

This compound (METAC)

-

Camphorquinone

-

N,N-dimethylaminoethyl methacrylate (DMAEMA)

-

Diphenyliodonium salt

-

Ultrasonicator

Procedure:

-

Prepare the base adhesive resin by mixing 50 wt.% Bis-GMA, 25 wt.% TEGDMA, and 25 wt.% HEMA.[5]

-

To create the experimental groups, add METAC to the base resin at different concentrations (e.g., 1 wt.%, 2.5 wt.%, and 5 wt.%). A control group with 0 wt.% METAC should also be prepared.[5]

-

Add the photoinitiator system, consisting of camphorquinone, DMAEMA, and diphenyliodonium salt, to the monomer mixture at 1 mol% relative to the total moles of monomers.[5]

-

Mix the initiators with the monomers and ultrasonicate for 480 seconds to ensure a homogeneous formulation.[5]

In Vitro Antimicrobial Activity Assay

This protocol outlines a method to evaluate the antimicrobial activity of METAC against fungal species like Candida albicans, which is relevant in the context of denture-related infections.[11]

Materials:

-

This compound (METAC)

-

Candida species isolates (e.g., C. albicans)

-

Nystatin (as a control)

-

Appropriate broth medium (e.g., RPMI 1640)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of METAC and create a series of two-fold dilutions in the broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the Candida species to be tested.

-

Add the fungal inoculum to each well of the microtiter plate. Include positive controls (fungus in broth) and negative controls (broth only). A reference antifungal agent like Nystatin should be tested in parallel.[11]

-

Incubate the plates under appropriate conditions (e.g., 35 °C for 24-48 hours).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of METAC that visibly inhibits fungal growth.[11]

-

To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from the wells showing no growth onto agar plates. The MFC is the lowest concentration that results in no growth on the agar.[11]

Visualizations

Antimicrobial Mechanism of Action

The primary antimicrobial action of METAC is the disruption of the bacterial cell membrane, leading to cell lysis and death.[3]

Caption: Antimicrobial mechanism of METAC via cell membrane disruption.

Experimental Workflow: Polymer Synthesis

This diagram illustrates a typical workflow for the synthesis of polymers or hydrogels using METAC via free-radical polymerization.[10][12]

Caption: Workflow for free-radical polymerization of METAC.

Structure-Function Relationship

This diagram shows the logical relationship between the chemical structure of METAC and its resulting functionalities and applications.

Caption: Relationship between METAC's structure and its functions.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 5039-78-1 [smolecule.com]

- 3. This compound | 5039-78-1 | Benchchem [benchchem.com]

- 4. Methacrylamidopropyl trimethyl ammonium chloride | CAS 51410-72-1 [connectchemicals.com]

- 5. scielo.br [scielo.br]

- 6. This compound | C9H18ClNO2 | CID 78738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. L13523.36 [thermofisher.com]

- 9. Methacrylatoethyl trimethyl ammonium chloride | 5039-78-1 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial activity of [2-(methacryloyloxy)ethyl]trimethylammonium chloride against Candida spp. | Revista Iberoamericana de Micología [elsevier.es]

- 12. Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00674K [pubs.rsc.org]

Methodological & Application

Synthesis of Poly(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of poly(2-(methacryloyloxy)ethyl)trimethylammonium chloride (pMETAC), a cationic polymer with significant applications in the biomedical field. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive guide to various polymerization techniques, including free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This note summarizes key quantitative data in structured tables for easy comparison of reaction parameters and outcomes. Furthermore, it includes diagrams of experimental workflows to facilitate a clear understanding of the synthesis processes.

Introduction

Polythis compound (pMETAC) is a quaternary ammonium-containing polymethacrylate that has garnered substantial interest in the scientific community. Its permanent cationic charge, hydrophilicity, and biocompatibility make it a versatile material for a range of biomedical applications. These include, but are not limited to, gene delivery, drug delivery systems, and the development of antimicrobial surfaces and hydrogels.[1][2][3] The ability to synthesize pMETAC with controlled molecular weight, low polydispersity, and varied architectures (linear, star-shaped, or brushes) is crucial for tailoring its properties to specific applications.[4] This document outlines established methods for pMETAC synthesis, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their needs.

Synthesis Methodologies

The polymerization of the METAC monomer can be achieved through several methods, each offering distinct advantages in terms of control over the final polymer structure.

Free Radical Polymerization

Conventional free radical polymerization is a straightforward method for synthesizing high molecular weight pMETAC.[5] It is typically initiated by thermal or chemical decomposition of an initiator to generate free radicals. While this method is robust and relatively simple to implement, it offers limited control over molecular weight distribution, often resulting in polymers with high polydispersity (Mw/Mn > 1.5).[6]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (typically Mw/Mn < 1.5).[7] This method involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, commonly a copper complex.[8] ATRP is particularly useful for creating complex architectures such as polymer brushes on various substrates.[7][9]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that enables the synthesis of polymers with predictable molecular weights and low polydispersity.[10][11] The control is achieved through the use of a RAFT agent, a dithio compound, which mediates the polymerization via a reversible chain transfer process.[2] RAFT is compatible with a wide range of monomers and reaction conditions.

Data Presentation: Synthesis Parameters and Polymer Characteristics

The following tables summarize quantitative data from various reported syntheses of pMETAC, providing a comparative overview of the different polymerization techniques.

Table 1: Free Radical Polymerization of METAC

| Initiator | [Monomer]:[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| AIBN | 100:1 | DMSO | 60 | 2 | 32,608 - 62,662 | >1.5 | [5] |

| K₂S₂O₈ | Variable | Water/Ethyl Acetate | 60 | Variable | - | >1.5 | [12] |

| Benzoyl Peroxide | Variable | Water | 70 | 1 | - | High | [13] |

Table 2: Atom Transfer Radical Polymerization (ATRP) of METAC

| Initiator | Catalyst/Ligand | [M]:[I]:[Cat]:[L] Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| EBriB | CuBr/Bipyridine | 50:1:1:2 | Methanol/Water | 25 | 1 | 10,000 | 1.15 | [7] |

| HO-EBiB | Enzyme-assisted | 100:1 | Water/Methanol | 45 | 2 | - | 1.25-1.30 | [4] |

| Surface-Initiated | Cu(0)/Cu(II)/PMDETA | Variable | Water/Isopropanol | 25 | 6 | - (Brush) | Low | [8] |

Table 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of METAC

| RAFT Agent | Initiator | [M]:[RAFT]:[I] Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| CPDB | AIBN | 250:1:0.1 | Dioxane | 60 | 15 | 25,000 | 1.12 | [10][11] |

| DDMAT | AIBN | 100:1:0.2 | Water | 70 | 4 | 18,000 | 1.20 | [14] |

| CTA1 | AIBN | Variable | Toluene | 90 | 6 | Variable | <1.2 | [6] |

Abbreviations: AIBN (Azobisisobutyronitrile), K₂S₂O₈ (Potassium persulfate), DMSO (Dimethyl sulfoxide), EBriB (Ethyl α-bromoisobutyrate), PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine), CPDB (4-Cyanopentanoic acid dithiobenzoate), DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid), CTA1 (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), Mn (Number-average molecular weight), Mw/Mn (Polydispersity Index, PDI).

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of pMETAC using the three main polymerization methods.

Protocol for Free Radical Polymerization

This protocol describes a typical batch polymerization of METAC in solution.

Materials:

-

2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) solution (e.g., 80 wt% in water)

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Precipitating solvent (e.g., Methanol)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

In a Schlenk flask, dissolve the desired amount of METAC monomer in the chosen solvent.

-

Add the calculated amount of the radical initiator (e.g., AIBN). The monomer to initiator ratio will influence the final molecular weight.

-

De-gas the solution by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.[5]

-

Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) under a continuous inert atmosphere and with vigorous stirring.[5]

-

Allow the polymerization to proceed for the specified time (e.g., 2-24 hours). The reaction time will affect the monomer conversion and polymer molecular weight.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., methanol) while stirring.[12]

-

Isolate the precipitated pMETAC by filtration or centrifugation.

-

Wash the polymer with the precipitating solvent to remove unreacted monomer and initiator.

-

Dry the final polymer product under vacuum until a constant weight is achieved.

Protocol for Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of pMETAC with controlled molecular weight and low polydispersity.

Materials:

-

METAC solution

-

Initiator (e.g., Ethyl α-bromoisobutyrate - EBriB)

-

Catalyst (e.g., Copper(I) bromide - CuBr)

-

Ligand (e.g., 2,2'-Bipyridine - Bipy or PMDETA)

-

Solvent (e.g., Methanol/Water mixture)

-

Schlenk flask

-

Magnetic stirrer and thermostatically controlled oil bath

-

Inert gas supply (N₂ or Ar)

-

Syringes for transfer of degassed liquids

Procedure:

-

To a dry Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with an inert gas three times.

-

In a separate flask, prepare a solution of the METAC monomer, the ligand (e.g., Bipy), and the solvent. De-gas this solution by bubbling with an inert gas for at least 30 minutes.

-

Using a degassed syringe, transfer the monomer/ligand solution to the Schlenk flask containing the catalyst. Stir the mixture until the catalyst complex forms (indicated by a color change).

-

Add the initiator (e.g., EBriB) via a degassed syringe to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 25-90 °C) and stir.

-

Monitor the reaction by taking samples periodically to analyze for monomer conversion (e.g., by ¹H NMR) and molecular weight progression (e.g., by Gel Permeation Chromatography - GPC).

-

Once the desired conversion is reached, terminate the polymerization by opening the flask to air, which oxidizes the copper catalyst and quenches the reaction.

-

Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate, wash, and dry the pMETAC polymer as described in the free radical polymerization protocol.

Protocol for RAFT Polymerization

This protocol details the synthesis of pMETAC using RAFT polymerization for excellent control over polymer architecture.

Materials:

-

METAC solution

-

RAFT agent (e.g., 4-Cyanopentanoic acid dithiobenzoate - CPDB)

-

Radical initiator (e.g., AIBN)

-

Solvent (e.g., Dioxane or Water)

-

Reaction vessel (e.g., Schlenk tube or ampule)

-

Magnetic stirrer and oil bath

-

Vacuum line for freeze-pump-thaw cycles

Procedure:

-

In a reaction vessel, combine the METAC monomer, the RAFT agent, the initiator, and the solvent.[10][11]

-

Thoroughly de-gas the reaction mixture to remove oxygen. This is typically done by subjecting the vessel to three freeze-pump-thaw cycles.[11]

-

After degassing, seal the vessel under vacuum or an inert atmosphere.

-

Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-90 °C) to initiate polymerization.[10]

-

Allow the reaction to proceed for the planned duration. Samples can be taken (if the setup allows) to monitor the progress of the polymerization.

-

Terminate the reaction by cooling the vessel and exposing the contents to air.

-

The polymer is then isolated and purified by precipitation, washing, and drying as described in the previous protocols.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis of pMETAC.

Caption: General workflow for the synthesis of pMETAC.

Caption: Workflow for controlled pMETAC synthesis (ATRP/RAFT).

Applications in Research and Drug Development

The synthesized pMETAC has a wide array of applications in biomedical research and development:

-

Gene Delivery: As a cationic polymer, pMETAC can effectively condense negatively charged nucleic acids (DNA and RNA) into nanoparticles (polyplexes), facilitating their delivery into cells.[15][16] The design of pMETAC-based vectors can be tailored to enhance transfection efficiency and reduce cytotoxicity.[17]

-

Drug Delivery: pMETAC can be used to formulate nanoparticles and hydrogels for the controlled release of therapeutic agents.[18] Its hydrophilic nature can improve the solubility and stability of hydrophobic drugs.

-

Antimicrobial Materials: The quaternary ammonium groups in pMETAC impart inherent antimicrobial activity.[2][19] pMETAC can be used to create antimicrobial coatings on medical devices or formulated into hydrogels for wound dressing applications to prevent bacterial infections.[20][21][22]

-

Tissue Engineering: Biocompatible pMETAC hydrogels can serve as scaffolds for tissue regeneration, providing a hydrated and supportive environment for cell growth.[23][24]

Characterization of pMETAC

To ensure the successful synthesis of pMETAC with the desired properties, proper characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion during polymerization.[25][26]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[27]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the pMETAC structure.

-